3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
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Overview
Description
The compound 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a synthetic organic molecule. This compound contains distinct structural features such as the thiadiazole ring, piperidine moiety, pyrimidine core, and cyclopropyl group, making it an intriguing subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one typically involves multiple steps:
Synthesis of 1,3,4-Thiadiazole Ring: : The starting material is often a thiosemicarbazide, which undergoes cyclization with formic acid or carbon disulfide under acidic or basic conditions.
Formation of Piperidine Derivative: : The piperidine ring is synthesized through reductive amination of a ketone or aldehyde with ammonia or an amine, followed by cyclization.
Construction of the Pyrimidine Core: : This involves the condensation of appropriate diketone or diamine with an orthoester or formamide under reflux conditions.
Coupling Reactions: : The thiadiazole, piperidine, and pyrimidine intermediates are then coupled using a series of nucleophilic substitution or condensation reactions, often involving catalysts such as palladium or copper complexes.
Cyclopropyl Introduction: : The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents under mild conditions.
Industrial Production Methods
Scaling up these reactions for industrial production typically involves optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity. Continuous flow synthesis and automation are often employed for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the thiadiazole or piperidine moieties using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride, particularly at the carbonyl group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to moderate heating.
Reduction: : Sodium borohydride, lithium aluminum hydride; inert atmospheres like nitrogen or argon; room temperature.
Substitution: : Halogens (chlorine, bromine), alkyl halides; polar aprotic solvents (DMF, DMSO); ambient to elevated temperatures.
Major Products Formed
Oxidation Products: : Oxidized derivatives at the thiadiazole or piperidine rings.
Reduction Products: : Reduced forms of the ketone or pyrimidine ring.
Substitution Products: : Halogenated or alkylated analogs, dependent on the position of substitution.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Used as building blocks in organic synthesis for constructing more complex molecules.
Catalysts: : Functions as a ligand in coordination chemistry for transition metal complexes.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes in biochemical assays, aiding in the study of metabolic pathways.
Molecular Probes: : Utilized in labeling studies to track biological processes in cells.
Medicine
Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Drug Development: : Serves as a lead compound for the synthesis of new pharmaceuticals targeting specific molecular pathways.
Industry
Material Science: : Applied in the development of advanced materials with specific properties such as electrical conductivity or thermal stability.
Agrochemicals: : Incorporated into formulations for pest control or crop protection.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with various molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, inhibiting their function. The piperidine and pyrimidine moieties can interact with hydrophobic pockets or polar residues, modulating signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: : Share the thiadiazole ring, used in medicinal chemistry for their biological activities.
Piperidine Derivatives: : Contain the piperidine ring, common in pharmaceuticals for their psychoactive properties.
Pyrimidine Analogs: : Feature the pyrimidine core, widely used in antiviral and anticancer drugs.
Uniqueness
The uniqueness of 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one lies in its multi-functional structure, allowing it to engage in diverse chemical and biological interactions. This multifunctionality makes it a versatile tool in scientific research and industrial applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c22-14-7-13(11-1-2-11)17-9-21(14)8-15(23)20-5-3-12(4-6-20)24-16-19-18-10-25-16/h7,9-12H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDFWYFPFDCSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)OC4=NN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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